

# In-Depth Technical Guide to [D-Ala², D-Leu⁵]-Enkephalin (Dadle)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

[D-Ala², D-Leu⁵]-enkephalin (**Dadle**) is a synthetic opioid peptide renowned for its potent and relatively selective agonistic activity at the delta ( $\delta$ )-opioid receptor, with some affinity for the mu ( $\mu$ )-opioid receptor.[1] This technical guide provides a comprehensive overview of the fundamental physicochemical properties, molecular formula, and detailed signaling pathways associated with **Dadle**. It is intended to serve as a crucial resource for researchers engaged in the fields of pharmacology, neuroscience, and drug development, offering in-depth experimental protocols and visual representations of its mechanism of action.

## **Physicochemical Properties and Formula**

**Dadle** is a synthetic analogue of the endogenous enkephalin peptides, modified to enhance its stability and receptor selectivity. Its fundamental properties are summarized below.



| Property          | Value                                                                                                                                                                                | Source       |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Molecular Formula | C29H39N5O7                                                                                                                                                                           | [1][2][3][4] |
| Molecular Weight  | 569.66 g/mol                                                                                                                                                                         |              |
| Canonical SMILES  | CINVALID-LINKC(=0)N INVALID-LINK C)C(=0)O">C@HNC(=0) INVALID-LINKN                                                                                                                   | [2]          |
| IUPAC Name        | (2R)-2-[[(2S)-2-[[2-[[(2R)-2-<br>[[(2S)-2-amino-3-(4-<br>hydroxyphenyl)propanoyl]amin<br>o]propanoyl]amino]acetyl]amin<br>o]-3-<br>phenylpropanoyl]amino]-4-<br>methylpentanoic acid | [2]          |

# **Mechanism of Action and Signaling Pathways**

**Dadle** primarily exerts its effects through the activation of the  $\delta$ -opioid receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events that are implicated in its analgesic, neuroprotective, and cardioprotective properties. The key signaling pathways modulated by **Dadle** are detailed below.

## PI3K/Akt/NF-κB Signaling Pathway

Prolonged exposure to **Dadle** has been shown to elicit neuroprotective effects through the activation of the PI3K/Akt/NF- $\kappa$ B signaling cascade. This pathway is crucial for promoting cell survival and inhibiting apoptosis. Upon activation of the  $\delta$ -opioid receptor, the p85 subunit of PI3K is engaged, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and activates the p65 subunit of NF- $\kappa$ B, which then translocates to the nucleus to promote the transcription of anti-apoptotic genes, such as Bcl-2.





Click to download full resolution via product page

**Dadle**-induced PI3K/Akt/NF-κB signaling pathway.

### MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) branch, is another critical downstream target of **Dadle**. Activation of the  $\delta$ -opioid receptor by **Dadle** can lead to the phosphorylation and activation of MEK1, which in turn phosphorylates and activates ERK1/2. This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival.



Click to download full resolution via product page

**Dadle**-activated MAPK/ERK signaling cascade.

### AMPK/SIRT1/p38 Signaling Pathway

Recent studies have elucidated a novel pathway involving AMP-activated protein kinase (AMPK), Sirtuin 1 (SIRT1), and p38 MAPK in the neuroprotective effects of **Dadle**, particularly in the context of spinal cord injury. **Dadle** activates this pathway, leading to the inhibition of cytosolic phospholipase A2 (cPLA2). This, in turn, reduces lysosomal membrane permeabilization, promotes autophagic flux, and inhibits necroptosis.



Click to download full resolution via product page

**Dadle**'s role in the AMPK/SIRT1/p38 pathway.



# **Experimental Protocols**

To facilitate the study of **Dadle**'s pharmacological profile, detailed experimental protocols are essential. The following provides a standardized methodology for a competitive radioligand binding assay to determine the affinity of **Dadle** for the  $\delta$ -opioid receptor.

### Radioligand Binding Assay for δ-Opioid Receptor

Objective: To determine the binding affinity (Ki) of **Dadle** for the  $\delta$ -opioid receptor using a competitive binding assay with a radiolabeled ligand.

#### Materials:

- Cell membranes expressing the δ-opioid receptor (e.g., from CHO-K1 or HEK293 cells)
- [3H]-Naltrindole (specific δ-opioid receptor antagonist radioligand)
- **Dadle** (unlabeled competitor ligand)
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
- 96-well microplates
- Glass fiber filters
- Scintillation vials
- Scintillation cocktail
- Liquid scintillation counter

#### Procedure:

- Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 μg per well.
- Assay Setup:



- Add 50 μL of assay buffer to all wells.
- For total binding wells, add 50 μL of assay buffer.
- $\circ$  For non-specific binding wells, add 50  $\mu L$  of a high concentration of unlabeled naloxone (10  $\mu M$ ).
- For competition wells, add 50 μL of varying concentrations of Dadle.
- Add 50 μL of [3H]-Naltrindole to all wells at a final concentration of approximately 1 nM.
- Add 100 μL of the membrane suspension to all wells.
- Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell
  harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound
  radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex. Measure the radioactivity in a liquid scintillation counter after an equilibration period of at least 4 hours.
- Data Analysis:
  - Calculate the specific binding by subtracting the non-specific binding from the total binding.
  - Plot the percentage of specific binding against the logarithm of the **Dadle** concentration.
  - Determine the IC<sub>50</sub> value (the concentration of **Dadle** that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
  - Calculate the Ki value using the Cheng-Prusoff equation: Ki =  $IC_{50}$  / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





Click to download full resolution via product page

Workflow for a competitive radioligand binding assay.

# Conclusion



**Dadle** remains a pivotal tool in opioid research, offering a high degree of selectivity for the  $\delta$ -opioid receptor. A thorough understanding of its physicochemical properties, coupled with a detailed knowledge of its complex signaling mechanisms, is paramount for its effective application in both basic research and therapeutic development. The methodologies and pathways outlined in this guide provide a foundational framework for professionals in the field to design and interpret experiments aimed at further elucidating the pharmacological and therapeutic potential of **Dadle**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. DADLE Wikipedia [en.wikipedia.org]
- 2. Dadle | C29H39N5O7 | CID 6917707 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DADLE Cayman Chemical [bioscience.co.uk]
- 4. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to [D-Ala², D-Leu⁵]-Enkephalin (Dadle)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013295#molecular-weight-and-formula-of-dadle]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com